Cas no 82463-30-7 (QUINOXALINE, 2,3-DICHLORO-5-METHYL-)

QUINOXALINE, 2,3-DICHLORO-5-METHYL- 化学的及び物理的性質
名前と識別子
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- QUINOXALINE, 2,3-DICHLORO-5-METHYL-
- 2,3-DICHLORO-5-METHYLQUINOXALINE(WXG01336)
- 2,3-DICHLORO-5-METHYLQUINOXALINE
- 2,3-Dichloro-5-methylquinoxaline (ACI)
- BS-51857
- F31283
- SCHEMBL2423180
- CS-0157006
- MFCD27929282
- 82463-30-7
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- MDL: MFCD27929282
- インチ: 1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3
- InChIKey: APGYEHZLFDBECC-UHFFFAOYSA-N
- SMILES: ClC1C(Cl)=NC2C(=CC=CC=2C)N=1
計算された属性
- 精确分子量: 211.9908036g/mol
- 同位素质量: 211.9908036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 25.8Ų
QUINOXALINE, 2,3-DICHLORO-5-METHYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35235-1g |
2,3-Dichloro-5-methylquinoxaline |
82463-30-7 | 97% | 1g |
¥324.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35235-250mg |
2,3-Dichloro-5-methylquinoxaline |
82463-30-7 | 97% | 250mg |
¥97.0 | 2024-07-18 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0025-5g |
2,3-dichloro-5-methylquinoxaline |
82463-30-7 | 95% | 5g |
$1369 | 2023-09-07 | |
Chemenu | CM544313-250mg |
2,3-Dichloro-5-methylquinoxaline |
82463-30-7 | 95%+ | 250mg |
$*** | 2023-05-29 | |
abcr | AB482752-1g |
2,3-Dichloro-5-methylquinoxaline, 95%; . |
82463-30-7 | 95% | 1g |
€140.00 | 2025-02-19 | |
A2B Chem LLC | AX11676-100mg |
2,3-dichloro-5-methylquinoxaline |
82463-30-7 | 97% | 100mg |
$26.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTW849-500mg |
2,3-dichloro-5-methylquinoxaline |
82463-30-7 | 95% | 500mg |
¥221.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227646-250mg |
2,3-Dichloro-5-methylquinoxaline |
82463-30-7 | 98% | 250mg |
¥120.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227646-100mg |
2,3-Dichloro-5-methylquinoxaline |
82463-30-7 | 98% | 100mg |
¥51.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227646-5g |
2,3-Dichloro-5-methylquinoxaline |
82463-30-7 | 98% | 5g |
¥2340.00 | 2024-07-28 |
QUINOXALINE, 2,3-DICHLORO-5-METHYL- 合成方法
Synthetic Circuit 1
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 110 °C; 1 h, 110 °C
1.3 Solvents: Water ; cooled
QUINOXALINE, 2,3-DICHLORO-5-METHYL- Raw materials
QUINOXALINE, 2,3-DICHLORO-5-METHYL- Preparation Products
QUINOXALINE, 2,3-DICHLORO-5-METHYL- 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
QUINOXALINE, 2,3-DICHLORO-5-METHYL-に関する追加情報
QUINOXALINE, 2,3-DICHLORO-5-METHYL- (CAS No82463-30-7)
The compound QUINOXALINE, 2,3-DICHLORO-5-METHYL- is a highly specialized chemical entity with significant potential in the field of biomaterials and pharmaceutical research. This compound belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds known for their unique structural properties and wide-ranging applications.
Quinoxaline derivatives, such as 2,3-dichloro-5-methyl-quinoxaline, have garnered considerable attention due to their versatility in chemical reactions and their ability to serve as building blocks for more complex molecules. The presence of chloro and methyl groups at specific positions on the quinoxaline ring introduces unique electronic and steric properties, making this compound particularly useful in various biomolecular interactions and drug discovery processes.
Recent studies have highlighted the potential of quinoxaline-based compounds in the development of novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that certain quinoxaline derivatives exhibit promising activity against cancer cells, particularly in targeting specific signaling pathways involved in tumor growth and metastasis.
Another area where 2,3-dichloro-5-methyl-quinoxaline has shown remarkable potential is in the field of fluorescence imaging. The compound's ability to act as a fluorescent probe has been explored in various biological systems, enabling researchers to visualize cellular processes with high precision. This property makes it an invaluable tool in molecular diagnostics and personalized medicine.
Furthermore, advancements in synthetic chemistry have facilitated the large-scale production of quinoxaline derivatives, ensuring their availability for both research and commercial applications. The use of modern catalytic techniques has significantly improved the efficiency and sustainability of quinoxaline synthesis, aligning with global trends toward green chemistry.
Looking ahead, the ongoing exploration of quinoxaline-based compounds is expected to yield further breakthroughs in the treatment of complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. Collaborative efforts between academia and industry will be crucial in translating these discoveries into clinical applications.
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